molecular formula C9H8N2O2 B1586032 6-methyl-1H-benzimidazole-2-carboxylic acid CAS No. 99459-47-9

6-methyl-1H-benzimidazole-2-carboxylic acid

Cat. No. B1586032
CAS RN: 99459-47-9
M. Wt: 176.17 g/mol
InChI Key: ZCDFRCAJGXZHBJ-UHFFFAOYSA-N
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Description

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It is a key structural motif in drug design due to its structural similarity to purine . This important pharmacophore is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .


Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot process that involves the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .


Molecular Structure Analysis

The molecular weight of 1H-benzimidazole-6-carboxylic acid is 162.15 . The empirical formula is C8H6N2O2 .


Chemical Reactions Analysis

The synthesis of benzimidazoles involves a condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Other methods include the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazole-6-carboxylic acid include a melting point of 176-180 °C . It is a solid substance that should be stored at 2-8°C .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Benzimidazole derivatives, including 6-methyl-1H-benzimidazole-2-carboxylic acid, have been employed in the synthesis of metal-organic frameworks (MOFs). For instance, Yanze Yao, Yun-xia Che, and Ji-min Zheng (2008) demonstrated the structural and fluorescent characterizations of Cd(II) metal-organic frameworks assembled with benzimidazole derivatives, revealing their potential in creating luminescent materials for various applications (Yao et al., 2008).

Synthetic Methods

Antifungal and Antimicrobial Applications

Benzimidazole derivatives have shown significant potential as antifungal and antimicrobial agents. Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, highlighting the role of benzimidazole-based compounds in agricultural applications to combat fungal diseases (Campos et al., 2015).

Antioxidant Properties

The antioxidant activity of benzimidazole derivatives, including 6-methyl variants, has been investigated, demonstrating their potential in various health-related applications. S. Saini et al. (2016) studied the synthesis and antioxidant activity of 2-methyl benzimidazole, showing its significance as a pharmacophoric group in medicinal chemistry (Saini et al., 2016).

Heterocyclic Compounds in Drug Development

Benzimidazole derivatives, including those related to 6-methyl-1H-benzimidazole-2-carboxylic acid, are crucial in developing new drugs due to their wide-ranging bioactivities. V. Mamedov and N. Zhukova (2021) reviewed the synthesis of (Het)arylbenzimidazoles, emphasizing the heterocycle's importance in pharmaceuticals (Mamedov & Zhukova, 2021).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 1H-indazole-6-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzimidazole is a promising pharmacophore with diverse biological and clinical applications . It is actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

properties

IUPAC Name

6-methyl-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDFRCAJGXZHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363979
Record name 6-methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-benzimidazole-2-carboxylic acid

CAS RN

99459-47-9
Record name 6-methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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